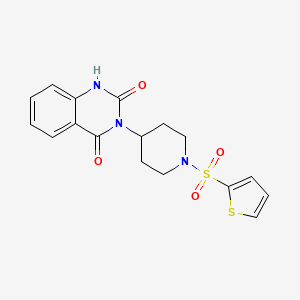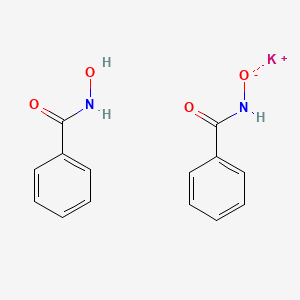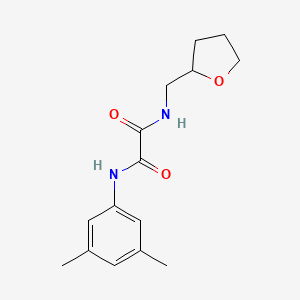![molecular formula C13H16F2N2O3 B2898649 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine CAS No. 2138192-60-4](/img/structure/B2898649.png)
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine, also known as JNJ-42165279, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine compounds, which have been extensively studied for their pharmacological properties.
Mechanism of Action
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine acts as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and mood. By blocking the NOP receptor, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine reduces pain perception and has potential anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation in animal models of arthritis. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potential neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has several advantages for lab experiments. It is a selective NOP receptor antagonist, making it a useful tool for studying the role of the NOP receptor in pain, stress, and mood regulation. It also has potential therapeutic applications, making it a candidate for drug development. However, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. In addition, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on pain, inflammation, and neuroprotection.
Future Directions
There are several future directions for research on 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine. One direction is to further elucidate its mechanism of action and its effects on pain, inflammation, and neuroprotection. Another direction is to study its safety and efficacy in humans, with the goal of developing it as a therapeutic agent for various diseases. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine could be used as a tool for studying the role of the NOP receptor in various physiological and pathological processes. Overall, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has potential therapeutic applications and is a promising compound for future research.
Synthesis Methods
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine can be synthesized using a multi-step process. The first step involves the reaction of 3,4-difluoroanisole with sodium hydride in the presence of a catalytic amount of tetrabutylammonium iodide. This results in the formation of 3,4-difluoromethoxyanisole. The second step involves the reaction of 3,4-difluoromethoxyanisole with 4-nitrophenylpiperidin-2-one in the presence of a catalytic amount of potassium carbonate. This results in the formation of 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine.
Scientific Research Applications
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been extensively studied for its therapeutic potential in various diseases. It has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have potential anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine has been shown to have potential neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[3-(difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-9-4-2-3-7-16(9)10-5-6-11(17(18)19)12(8-10)20-13(14)15/h5-6,8-9,13H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFYWNRWDSALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethoxy)-4-nitrophenyl]-2-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}thiophene-2-carboxamide](/img/structure/B2898567.png)

![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)



![2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2898578.png)
![2-Ethyl-3-methyl-1-(octadecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2898579.png)
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2898581.png)
![1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2898582.png)



